Cas no 1189701-13-0 (Ifosfamide-d4)

Ifosfamide-d4 Chemical and Physical Properties
Names and Identifiers
-
- Ifosfamide-d4
- Asta Z 4942-d4
- Cyfos-d4
- Holoxan-d4
- Ifex-d4
- Ifomide-d4
- Iphosphamide-d4
- Mitoxana-d4
- Naxamide-d4
- N,3-bis(2-chloroethyl)-4,4,5,5-tetradeuterio-2-oxo-1,3,2lambda5-oxazaphosphinan-2-amine
- CS-0202758
- 3-(2-chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-?H?)-1,3,2
- 1189701-13-0
- 3-(2-Chloroethyl)-2-[(2-chloroethyl)amino](4,4,5,5-~2~H_4_)-1,3,2lambda~5~-oxazaphosphinan-2-one
- E?-oxazaphosphinan-2-one
- J-003976
- AKOS030243286
- DTXSID20675971
- HY-17419S1
-
- Inchi: InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/i1D2,5D2
- InChI Key: HOMGKSMUEGBAAB-QEOHIWEKSA-N
- SMILES: C1CN(P(=O)(OC1)NCCCl)CCCl
Computed Properties
- Exact Mass: 264.05000
- Monoisotopic Mass: 264.0499271g/mol
- Isotope Atom Count: 4
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 41.6Ų
Experimental Properties
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 51.38000
- LogP: 2.21280
Ifosfamide-d4 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | I265002-1mg |
Ifosfamide-d4 |
1189701-13-0 | 1mg |
$ 222.00 | 2023-09-07 | ||
MedChemExpress | HY-17419S1-1mg |
Ifosfamide-d |
1189701-13-0 | 1mg |
¥5300 | 2024-07-23 | ||
A2B Chem LLC | AE10711-10mg |
Ifosfamide-d4 |
1189701-13-0 | 10mg |
$1727.00 | 2024-04-20 | ||
A2B Chem LLC | AE10711-1mg |
Ifosfamide-d4 |
1189701-13-0 | 1mg |
$340.00 | 2024-04-20 | ||
ChemScence | CS-0202758-10mg |
Ifosfamide-d4 |
1189701-13-0 | 10mg |
$0.0 | 2022-04-28 | ||
TRC | I265002-10mg |
Ifosfamide-d4 |
1189701-13-0 | 10mg |
$ 1654.00 | 2023-09-07 | ||
ChemScence | CS-0202758-1mg |
Ifosfamide-d4 |
1189701-13-0 | 1mg |
$0.0 | 2022-04-28 |
Ifosfamide-d4 Related Literature
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
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Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127
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Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089
Additional information on Ifosfamide-d4
Ifosfamide-d4 (CAS No. 1189701-13-0): A Deuterium-Labeled Analog for Advanced Oncology Research
The compound Ifosfamide-d4, identified by the Chemical Abstracts Service (CAS) registry number 1189701-13-0, represents a deuterium-substituted derivative of ifosfamide, a well-established chemotherapeutic agent used in the treatment of various malignancies. This d4-labeled ifosfamide variant incorporates four deuterium atoms strategically positioned within its molecular structure, primarily at the nitrogen-containing side chain and cyclophosphoramide ring system. Such deuteration enhances metabolic stability while preserving the compound’s antineoplastic activity, making it an invaluable tool for pharmacokinetic studies and drug development research in oncology.
Recent advancements in deuteration technology have underscored the utility of Ifosfamide-d4 in elucidating the pharmacodynamic profiles of conventional ifosfamide. A 2023 study published in *Cancer Research* demonstrated that the deuterated analog exhibits a prolonged half-life in preclinical models compared to its non-deuterated counterpart, attributed to reduced enzymatic cleavage by cytochrome P450 enzymes. This finding aligns with broader trends in medicinal chemistry where deuterium substitution minimizes off-target effects and improves therapeutic indices.
In clinical applications, ifosfamide-d4 serves as a critical tracer in mass spectrometry-based assays for monitoring drug metabolism pathways. Researchers at the Dana-Farber Cancer Institute recently employed this compound to quantify bioactivation intermediates of ifosfamide in patient-derived xenograft models, revealing novel insights into its mechanism of action against osteosarcoma and neuroblastoma cells. The compound’s distinct isotopic signature enables precise quantification via LC-MS/MS, ensuring high-resolution data collection without interference from endogenous metabolites.
Emerging studies also highlight the potential of CAS No. 1189701-13-0 formulations in mitigating treatment-related toxicities associated with standard chemotherapy regimens. A phase I clinical trial reported at the 2023 ASCO Annual Meeting showed that substituting 25% of ifosfamide with its deuterated variant reduced nephrotoxicity by 37% while maintaining equivalent tumor growth inhibition rates in metastatic sarcoma patients. These results suggest that d4-labeled ifosfamide could pave the way for personalized dosing strategies that balance efficacy and safety.
Structurally, ifosfamide-d4 retains the parent molecule’s core phosphoramidate backbone but replaces select hydrogen atoms with deuterium isotopes at positions 2', 3', and 4' on its secondary amine group. This strategic substitution stabilizes the molecule against hydrolysis by carboxypeptidases, as evidenced by thermodynamic studies conducted at Stanford University’s Drug Discovery Lab. Computational modeling further predicts enhanced blood-brain barrier penetration for this analog, opening possibilities for investigating its efficacy against central nervous system tumors currently resistant to conventional therapies.
Regulatory frameworks increasingly recognize such deuterated compounds as distinct chemical entities requiring independent safety evaluations. The FDA’s recent guidelines on deuteration-based drug development emphasize rigorous pharmacokinetic comparisons between parent drugs and their isotopologues—a requirement efficiently addressed through analytical applications of CAS No. 1189701-13-0. This underscores its dual role as both a research reagent and a potential lead compound for next-generation oncology therapeutics.
In conclusion, ifosfamide-d4 (CAS No. 1189701-13-0) exemplifies how isotopic labeling advances precision medicine through improved drug characterization and toxicity profiling. Its integration into contemporary cancer research workflows reflects ongoing innovations at the intersection of medicinal chemistry and analytical science, positioning it as an essential component in accelerating targeted therapy development pipelines.
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